
1-Nonyne, 9-(1,1-dimethylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonyne, 9-(1,1-dimethylethoxy)- is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a derivative of 1-nonyne, where a tert-butoxy group is attached to the ninth carbon atom. Alkynes are known for their high reactivity due to the triple bond, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyne, 9-(1,1-dimethylethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 1-nonyne, which can be prepared through dehydrohalogenation of 1,2-dihalononane using a strong base like sodium amide (NaNH₂) or potassium hydroxide (KOH).
Introduction of tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-Nonyne, 9-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 1-Nonyne: Large-scale dehydrohalogenation of 1,2-dihalononane.
Functionalization: Introduction of the tert-butoxy group using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Nonyne, 9-(1,1-dimethylethoxy)- undergoes various chemical reactions typical of alkynes:
Hydrogenation: Addition of hydrogen (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) to form alkanes.
Halogenation: Reaction with halogens (e.g., bromine, chlorine) to form dihaloalkanes.
Hydration: Addition of water in the presence of a strong acid catalyst to form ketones or aldehydes.
Oxidation: Reaction with oxidizing agents (e.g., potassium permanganate) to form carboxylic acids
Applications De Recherche Scientifique
1-Nonyne, 9-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nonyne, 9-(1,1-dimethylethoxy)- involves its high reactivity due to the carbon-carbon triple bond. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products. The tert-butoxy group can also influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Nonyne, 9-(1,1-dimethylethoxy)- can be compared with other alkynes such as:
1-Octyne: Similar structure but with one less carbon atom.
1-Decyne: Similar structure but with one more carbon atom.
1-Nonyne: The parent compound without the tert-butoxy group.
The presence of the tert-butoxy group in 1-Nonyne, 9-(1,1-dimethylethoxy)- makes it unique, as it can influence the compound’s reactivity and stability, providing distinct advantages in synthetic applications .
Propriétés
Numéro CAS |
93827-20-4 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
9-[(2-methylpropan-2-yl)oxy]non-1-yne |
InChI |
InChI=1S/C13H24O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h1H,6-12H2,2-4H3 |
Clé InChI |
LJSLGOFHYSFRMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


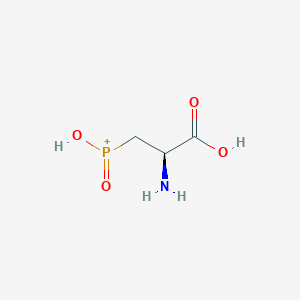

![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
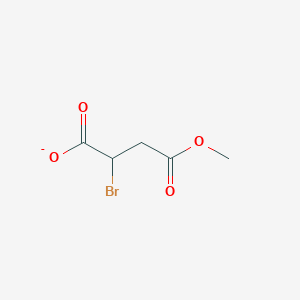
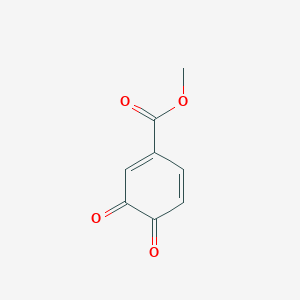
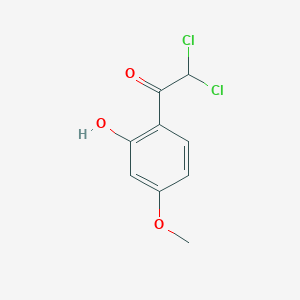
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
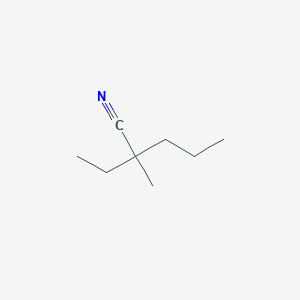


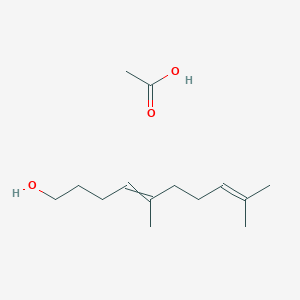

![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
